molecular formula C6H10IN3O2S B2726904 5-Iodo-1-propan-2-ylpyrazole-4-sulfonamide CAS No. 1946822-86-1

5-Iodo-1-propan-2-ylpyrazole-4-sulfonamide

Cat. No.: B2726904
CAS No.: 1946822-86-1
M. Wt: 315.13
InChI Key: YHGOVKKJDYMSFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Iodo-1-propan-2-ylpyrazole-4-sulfonamide is a chemical compound with the molecular formula C6H10IN3O2S and a molecular weight of 31513 It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two adjacent nitrogen atoms in the ring

Preparation Methods

The synthesis of 5-Iodo-1-propan-2-ylpyrazole-4-sulfonamide can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazones with suitable electrophiles. For instance, a silver-mediated [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes can provide pyrazoles under mild conditions . Another approach involves the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which can then be oxidized to pyrazoles . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yields and purity.

Chemical Reactions Analysis

5-Iodo-1-propan-2-ylpyrazole-4-sulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like bromine for oxidation, and reducing agents such as hydrogen gas for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Iodo-1-propan-2-ylpyrazole-4-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of biologically active molecules, potentially leading to new therapeutic agents.

    Material Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties.

    Biological Studies: It can be used in the study of enzyme inhibition and receptor binding due to its potential interactions with biological molecules.

Mechanism of Action

The mechanism of action of 5-Iodo-1-propan-2-ylpyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The iodine atom can also participate in halogen bonding, further stabilizing the interaction with the target molecule. These interactions can modulate biological pathways and result in various pharmacological effects.

Comparison with Similar Compounds

Similar compounds to 5-Iodo-1-propan-2-ylpyrazole-4-sulfonamide include other pyrazole derivatives, such as:

    3,5-Dimethylpyrazole: Known for its use as a corrosion inhibitor and in the synthesis of pharmaceuticals.

    4-Iodo-1H-pyrazole: Used in organic synthesis and as an intermediate in the production of agrochemicals.

    1-Phenyl-3-methyl-5-pyrazolone: Utilized in the synthesis of dyes and as a reagent in analytical chemistry.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-iodo-1-propan-2-ylpyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10IN3O2S/c1-4(2)10-6(7)5(3-9-10)13(8,11)12/h3-4H,1-2H3,(H2,8,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHGOVKKJDYMSFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=C(C=N1)S(=O)(=O)N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10IN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.